3-(4-ethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a cyclopenta[4,5]thieno[2,3-d]pyrimidine-dione core modified with a 4-ethylphenyl substituent and a pyrido[1,2-a]pyrimidinone-methyl moiety.
Properties
IUPAC Name |
11-(4-ethylphenyl)-9-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-3-17-10-12-19(13-11-17)31-25(33)24-20-7-5-8-21(20)35-26(24)29(27(31)34)15-18-14-23(32)30-16(2)6-4-9-22(30)28-18/h4,6,9-14H,3,5,7-8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXXZIUMVNHRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C(=CC=CC5=N4)C)SC6=C3CCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Synthesis
The compound features a unique arrangement of pyrido[1,2-a]pyrimidine and cyclopentathieno structures. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. Key synthetic routes may involve:
- Formation of the Pyrido[1,2-a]pyrimidine Core : Achieved through cyclization reactions with appropriate precursors.
- Introduction of Functional Groups : This includes the addition of ethylphenyl and thieno moieties through substitution reactions.
Biological Mechanisms
The biological activity of this compound is hypothesized to be linked to its interaction with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrido derivatives known for targeting dihydrofolate reductase (DHFR) and kinases .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anticancer Activity
Several studies have assessed the anticancer potential of pyrido derivatives. For instance:
- A study on pyrido[2,3-d]pyrimidines demonstrated significant inhibition of tumor growth in xenograft models .
- Compounds structurally analogous to our target have shown effectiveness against breast and colon cancer cell lines, indicating a promising therapeutic avenue.
Antimicrobial Properties
Research indicates that similar heterocyclic compounds possess antimicrobial activities:
- A review highlighted the efficacy of pyrido-based compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Case Study 1 : In vitro testing revealed that a derivative of the target compound exhibited IC50 values in the low micromolar range against human cancer cell lines.
- Case Study 2 : A related compound was tested for antimicrobial efficacy and showed a minimum inhibitory concentration (MIC) below 10 µg/mL against several pathogens.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this structure exhibit promising anticancer properties. The presence of thieno and pyrimidine moieties in the compound is known to enhance biological activity against various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidine have been reported to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Properties
Compounds containing pyrimidine and thieno groups have also shown antimicrobial activity. Studies have demonstrated that modifications to these structures can lead to increased efficacy against bacterial and fungal strains. This suggests that the compound could be explored for its potential as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving key precursors. The methodologies typically involve cyclization reactions followed by functional group modifications to enhance biological activity. Research has shown that introducing different substituents on the aromatic rings can significantly influence the pharmacological profile of the resulting compounds .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted a derivative of thieno[2,3-d]pyrimidine that exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on a series of pyrimidine derivatives similar to the target compound. The results indicated that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring were critical for enhancing antimicrobial potency .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its closest structural analogs, focusing on physicochemical properties, target interactions, and biological responses.
Structural and Physicochemical Properties
Table 1: Structural and Predicted Physicochemical Comparisons
Note: Values for the target compound are estimated based on structural analogs (e.g., ) and computational models.
- The pyrido-pyrimidinone-methyl moiety introduces additional hydrogen-bonding capacity, which may improve target-binding specificity.
Research Findings from Analog Studies
Table 2: Key Findings from Comparable Compounds
- Implications for the Target Compound :
- Like OA and HG, the target compound and its 4-chlorophenyl analog may share core-dependent MOAs (e.g., kinase inhibition) but differ in off-target effects due to substituent chemistry.
- Transcriptomic variability () suggests the need for empirical validation even if in silico docking predicts target overlap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
